REACTION_CXSMILES
|
[H-].[Na+].C([N:6]1[C:11](=[O:12])[NH:10][C:9](=[O:13])[CH:8]=[N:7]1)(=O)C.Br[CH2:15][CH2:16][CH2:17][CH3:18]>CN(C=O)C>[CH2:15]([N:10]1[C:9](=[O:13])[CH:8]=[N:7][NH:6][C:11]1=[O:12])[CH2:16][CH2:17][CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC(NC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added drop by drop
|
Type
|
WAIT
|
Details
|
the agitation continued for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness under vacuum at 60° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
After concentration to dryness under vacuum
|
Type
|
ADDITION
|
Details
|
whereupon p-toluene-sulfonic acid (2 g) is added
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
leaving at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with an aqueous solution of sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
dried in an oven under vacuum in order
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(NN=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |